molecular formula C24H20BrF3N2OS2 B11993389 N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide

N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide

Cat. No.: B11993389
M. Wt: 553.5 g/mol
InChI Key: FPCAOUIJEAWLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a benzyl group, a methoxyphenyl group, and a trifluoromethylthio group. It is often used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide typically involves a multi-step process. The initial step often includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. Subsequent steps involve the introduction of the benzyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step includes the addition of the trifluoromethylthio group and the formation of the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers and amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound.

Scientific Research Applications

N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline
  • N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrochloride

Uniqueness

N-((2Z)-3-benzyl-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)-4-[(trifluoromethyl)thio]aniline hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethylthio group, in particular, enhances its lipophilicity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C24H20BrF3N2OS2

Molecular Weight

553.5 g/mol

IUPAC Name

3-benzyl-4-(4-methoxyphenyl)-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-imine;hydrobromide

InChI

InChI=1S/C24H19F3N2OS2.BrH/c1-30-20-11-7-18(8-12-20)22-16-31-23(29(22)15-17-5-3-2-4-6-17)28-19-9-13-21(14-10-19)32-24(25,26)27;/h2-14,16H,15H2,1H3;1H

InChI Key

FPCAOUIJEAWLLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)SC(F)(F)F)N2CC4=CC=CC=C4.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.